5-Chloro-2-fluoro-4-iodopyridine
Overview
Description
5-Chloro-2-fluoro-4-iodopyridine: is a heterocyclic organic compound with the molecular formula C5H2ClFIN . It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N . This compound is characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring, which significantly influence its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-4-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution occurs.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or distillation to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-fluoro-4-iodopyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles replace the halogen atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: 5-Chloro-2-fluoro-4-iodopyridine is used as a building block in organic synthesis. Its unique substitution pattern allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of active ingredients for pesticides and herbicides. Its chemical properties make it suitable for developing compounds with enhanced efficacy and environmental stability .
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-iodopyridine and its derivatives depends on their specific application. In biological systems, these compounds may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards these targets, influencing the compound’s pharmacological effects .
Comparison with Similar Compounds
- 2-Fluoro-4-iodopyridine
- 5-Chloro-2-iodopyridine
- 2-Chloro-4-fluoropyridine
Comparison: 5-Chloro-2-fluoro-4-iodopyridine is unique due to the simultaneous presence of chlorine, fluorine, and iodine atoms on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5-chloro-2-fluoro-4-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQBAWYSDZIKIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619061 | |
Record name | 5-Chloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
659731-48-3 | |
Record name | 5-Chloro-2-fluoro-4-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-2-fluoro-4-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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